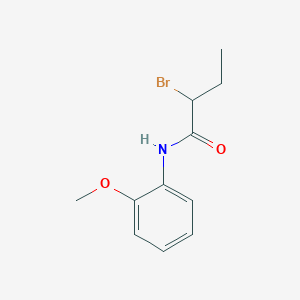

2-bromo-N-(2-methoxyphenyl)butanamide

Description

Contextualization of 2-bromo-N-(2-methoxyphenyl)butanamide within Advanced Organic Synthesis and Medicinal Chemistry Paradigms

Within this context, 2-bromo-N-(2-methoxyphenyl)butanamide emerges as a compound of significant interest. Its structure is a deliberate amalgamation of the butanamide scaffold and a halogenated aromatic system. This molecule is primarily recognized as a key intermediate in the synthesis of more complex chemical entities. The bromine atom at the alpha-position (carbon-2) of the butanamide chain is a reactive site, making the compound a valuable precursor for introducing further chemical diversity through nucleophilic substitution reactions.

Strategic Significance of the Butanamide and Halogenated Phenyl Moieties in Rational Chemical Design

The rational design of 2-bromo-N-(2-methoxyphenyl)butanamide hinges on the distinct and complementary roles of its constituent parts: the N-(2-methoxyphenyl)butanamide core and the alpha-bromo substituent.

The Butanamide Moiety: The amide bond is a bioisostere for the ester bond but offers greater metabolic stability against hydrolysis by enzymes in biological systems. mdpi.com The N-aryl substitution, specifically the 2-methoxyphenyl group, introduces a defined steric and electronic profile. The methoxy (B1213986) group at the ortho position can influence the conformation of the molecule and participate in hydrogen bonding, potentially anchoring the molecule within a biological target. nih.govresearchgate.net

The Halogenated Component: The bromine atom at the alpha-carbon is the molecule's primary reactive center for synthetic elaboration. It is an excellent leaving group, facilitating the construction of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. This strategic placement allows chemists to use this compound as a building block, attaching more complex functional groups to create a library of derivatives for biological screening. mdpi.com

The strategic importance of these moieties is summarized in the table below:

| Moiety | Role in Chemical Design |

| Butanamide Scaffold | Provides a stable, conformationally flexible backbone. The amide group acts as a hydrogen bond donor/acceptor. |

| N-(2-methoxyphenyl) Group | Introduces specific steric and electronic properties. The methoxy group can influence molecular conformation and act as a hydrogen bond acceptor. |

| α-Bromine Atom | Serves as a versatile synthetic handle and reactive site for further functionalization and molecular elaboration. |

Historical and Current Landscape of Structurally Related Chemical Entities in Academic and Patent Literature

A survey of scientific and patent literature reveals a rich history of compounds structurally related to 2-bromo-N-(2-methoxyphenyl)butanamide. These analogues have been synthesized and investigated for a wide range of applications, underscoring the value of this chemical template.

Historically, the synthesis of N-aryl-α-haloamides has been a fundamental pursuit in organic chemistry, often as precursors to amino acids, heterocyclic compounds, and other functionalized amides. researchgate.net For instance, the reaction of N-bromoacetamide with olefins has been studied to create 2-bromo-N-bromoacetimidates, showcasing early interest in related reactive intermediates. researchgate.net

In the modern era, research has focused on the biological applications of these scaffolds. N-substituted benzamides and related structures have been designed as inhibitors for enzymes like histone deacetylases (HDACs), which are significant targets in cancer therapy. nih.govresearchgate.net Similarly, N-substituted sulfamoylbenzamide derivatives have been developed as inhibitors of the STAT3 signaling pathway, another important target in oncology. nih.gov

The patent literature also features numerous examples of related structures. For example, palladium-catalyzed reactions have been developed for the synthesis of N-aryl-2-allyl pyrrolidines from related starting materials, indicating their utility in constructing complex heterocyclic systems. nih.gov The methoxyphenyl group itself is a common feature in ligands designed for various biological targets, such as melatonin (B1676174) receptors. researchgate.net

A selection of related compounds and their investigated contexts is presented below:

| Compound Class | Investigated Context/Application |

| N-Substituted Benzamides | Anti-proliferative agents, Histone Deacetylase (HDAC) inhibitors. nih.govresearchgate.net |

| N-Substituted Sulfamoylbenzamides | Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors for cancer therapy. nih.gov |

| N-(methoxyphenyl)-nitrobenzenesulfonamides | Crystal structure analysis and study of intermolecular interactions. mdpi.com |

| N-[3-(3-methoxyphenyl)propyl] amides | High-potency ligands for MT2 melatonin receptors. researchgate.net |

| (Z)-α-5-Bromo-N-tert-butyl-2-methoxyphenylnitrone | Synthesis and crystal structure analysis of related brominated methoxyphenyl compounds. researchgate.net |

This body of work highlights a continued and evolving interest in the synthesis and application of molecules built upon the N-aryl amide framework, often incorporating halogens to fine-tune properties or to serve as points for synthetic diversification.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(2-methoxyphenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-3-8(12)11(14)13-9-6-4-5-7-10(9)15-2/h4-8H,3H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWSBSQMCZUTXON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=CC=C1OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for the Construction of 2 Bromo N 2 Methoxyphenyl Butanamide

Regioselective Bromination Strategies for α-Substituted Amides

A crucial step in the synthesis of the target compound is the selective introduction of a bromine atom at the α-position of the butanamide backbone. Achieving high regioselectivity is paramount to avoid bromination at other positions, such as the aromatic ring or the β- and γ-carbons of the butyl chain.

Optimization of Bromination Reagents and Reaction Parameters for High Yields

The α-bromination of amides can be effectively achieved using various brominating agents, with N-Bromosuccinimide (NBS) being a commonly employed reagent due to its ease of handling and selectivity. The reaction typically proceeds via an enol or enolate intermediate, and the choice of reaction conditions is critical for maximizing the yield of the desired α-bromo product.

Key parameters that can be optimized include the choice of solvent, catalyst, temperature, and reaction time. For instance, the use of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride can facilitate radical-mediated α-bromination. Alternatively, acid catalysis can promote enolization and subsequent reaction with an electrophilic bromine source.

Table 1: Comparison of Brominating Reagents for α-Bromination

| Brominating Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | AIBN or light, CCl4, reflux | Mild, selective for allylic and benzylic positions | Can lead to side reactions if not controlled |

| Bromine (Br2) | Acetic acid, reflux | Readily available, potent | Corrosive, can lead to over-bromination |

Research on the α-bromination of related carbonyl compounds has demonstrated that the careful selection of reagents and conditions can lead to high yields. For example, the use of NBS in the presence of an acid catalyst in a solvent such as dichloromethane (B109758) or acetonitrile (B52724) at room temperature can provide the desired α-bromo amide in good yield. nih.gov The portion-wise addition of NBS has also been shown to improve yields by controlling the concentration of the brominating agent in the reaction mixture. nih.gov

Stereochemical Control and Diastereoselective Approaches in α-Bromination of Butanamides

When the amide substrate possesses a chiral center, the introduction of a bromine atom at the α-position can lead to the formation of diastereomers. Controlling the stereochemical outcome of this reaction is a significant challenge and an area of active research.

One approach to achieving diastereoselectivity is the use of a chiral auxiliary. By attaching a chiral auxiliary to the nitrogen atom of the amide, the steric bulk of the auxiliary can direct the incoming brominating agent to one face of the enolate intermediate, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary would then yield the enantiomerically enriched α-bromo amide.

Amide Bond Formation via Coupling of Butanoic Acid Derivatives and 2-Methoxyaniline Precursors

The formation of the amide bond between a butanoic acid derivative and 2-methoxyaniline is another key transformation in the synthesis of the target molecule. Direct condensation of a carboxylic acid and an amine is often challenging and requires harsh conditions, leading to the development of a wide array of coupling reagents and catalytic systems.

Exploration of Diverse Coupling Reagents and Catalytic Systems for Efficient Amidation

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used coupling reagents. peptide.com These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. The addition of activating agents like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress side reactions and improve yields. nih.govcommonorganicchemistry.com

A typical procedure involves dissolving the carboxylic acid and HOBt in a suitable solvent, such as dimethylformamide (DMF) or dichloromethane (DCM), followed by the addition of EDC and then the amine. The reaction is often carried out at room temperature and can provide high yields of the desired amide.

Table 2: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive | Typical Solvent | Advantages |

|---|---|---|---|

| EDC | HOBt | DMF, DCM | Water-soluble byproducts, mild conditions |

| DCC | HOBt | DCM, THF | Inexpensive, efficient |

| HATU | DIPEA | DMF | High yields, low racemization |

The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) is a particularly effective method for the coupling of electron-deficient amines. nih.govnih.gov

Application of Modern Synthetic Techniques (e.g., Microwave-Assisted, Flow Chemistry) in Amide Synthesis

Modern synthetic techniques have been increasingly applied to amide bond formation to accelerate reaction rates, improve yields, and enhance process efficiency.

Microwave-assisted synthesis has emerged as a powerful tool for rapid and efficient organic synthesis. ijnrd.org Microwave irradiation can significantly reduce reaction times for amide coupling reactions, often from hours to minutes. nih.gov Solvent-free microwave-assisted synthesis of amides has also been reported, offering a greener alternative to traditional methods. thieme-connect.de For the synthesis of N-(2-methoxyphenyl)butanamide, a microwave-assisted approach could involve heating a mixture of butanoic acid, 2-methoxyaniline, and a catalytic amount of a coupling agent.

Flow chemistry offers several advantages for chemical synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. research.csiro.aunih.gov In a flow synthesis of an amide, solutions of the activated carboxylic acid and the amine can be continuously pumped through a heated reactor, allowing for precise control over reaction parameters and leading to high yields and purity of the product. thieme-connect.de

Multi-Step Synthesis Pathways and Yield Enhancement for 2-bromo-N-(2-methoxyphenyl)butanamide Production

Pathway A:

Amide bond formation between butanoic acid and 2-methoxyaniline to form N-(2-methoxyphenyl)butanamide.

Regioselective α-bromination of the resulting amide to yield the final product.

Pathway B:

α-Bromination of butanoic acid to form 2-bromobutanoic acid.

Amide bond formation between 2-bromobutanoic acid and 2-methoxyaniline to yield the final product.

The choice of pathway will depend on the availability of starting materials, the efficiency of each step, and the ease of purification of the intermediates.

Yield enhancement in a multi-step synthesis requires careful optimization of each individual step and minimizing losses during workup and purification. For example, in Pathway A, the purification of the intermediate amide before bromination is crucial to avoid side reactions. In Pathway B, the stability of 2-bromobutanoic acid and its activated form needs to be considered.

Development of One-Pot and Cascade Reaction Sequences for Streamlined Synthesis

A plausible and efficient one-pot synthesis involves the direct condensation of a carboxylic acid and an amine. nih.gov In this case, 2-bromobutanoic acid and 2-methoxyaniline serve as the primary building blocks. The reaction is typically facilitated by an activating agent or a coupling reagent that converts the carboxylic acid into a more reactive intermediate in situ, which is then readily attacked by the amine.

One common approach involves the use of thionyl chloride (SOCl₂) to convert 2-bromobutanoic acid into the highly reactive 2-bromobutanoyl chloride. rsc.org This acyl chloride is not isolated but is immediately treated with 2-methoxyaniline in the same reaction vessel to form the desired amide bond. A base, such as triethylamine (B128534) or pyridine, is typically added to neutralize the hydrogen chloride (HCl) gas generated during both the acyl chloride formation and the subsequent amidation step. nih.govrsc.org This prevents the protonation of the amine, which would render it non-nucleophilic.

The general sequence for this one-pot process can be outlined as:

Activation: 2-bromobutanoic acid reacts with an activating agent (e.g., SOCl₂) to form a reactive intermediate.

Coupling: 2-methoxyaniline is added and reacts with the intermediate to form 2-bromo-N-(2-methoxyphenyl)butanamide.

The efficiency of such one-pot procedures can be highly dependent on the reaction conditions. A systematic optimization of parameters is crucial for achieving high yields.

Table 1: Hypothetical Optimization of One-Pot Synthesis Conditions

| Entry | Activating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | SOCl₂ | Pyridine | Dichloromethane (DCM) | 0 to 25 | 3 | 75 |

| 2 | SOCl₂ | Triethylamine | Dichloromethane (DCM) | 0 to 25 | 3 | 82 |

| 3 | Oxalyl Chloride | Triethylamine | Dichloromethane (DCM) | 0 to 25 | 2 | 85 |

| 4 | T3P® | Pyridine | Ethyl Acetate (B1210297) | 25 | 5 | 88 |

| 5 | B(OCH₂CF₃)₃ | None | Toluene | 80 | 15 | 91 |

While a direct, well-established cascade reaction for the synthesis of 2-bromo-N-(2-methoxyphenyl)butanamide is not prominent in the literature, the concept can be explored. A hypothetical cascade could involve a sequence where multiple bonds are formed in a single, uninterrupted process. For instance, α-haloamides are known to participate in cascade cycloadditions. acs.orgnih.gov A conceptual cascade could involve the initial formation of an unsaturated amide, followed by a tandem conjugate addition and bromination sequence to install the final functionality in one pot. Such advanced strategies, while requiring significant development, align with the principles of green chemistry by increasing synthetic efficiency. 20.210.105

Considerations for Process Optimization, Purification, and Scalability of 2-bromo-N-(2-methoxyphenyl)butanamide

The transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires careful consideration of several factors to ensure the method is robust, safe, economical, and reproducible. gd3services.compharmacompass.com

Process Optimization

Optimizing the manufacturing process is a critical step in the development of any active pharmaceutical ingredient (API) or fine chemical. gd3services.comescoaster.com For the proposed one-pot synthesis of 2-bromo-N-(2-methoxyphenyl)butanamide, key parameters must be fine-tuned to maximize yield and purity while minimizing costs and environmental impact. numberanalytics.com

Reagent Stoichiometry and Addition Order: The molar ratios of 2-bromobutanoic acid, 2-methoxyaniline, the activating agent, and the base must be optimized. Using a slight excess of the acid or amine might drive the reaction to completion, but could also complicate purification. The order of addition is also critical; for instance, the activating agent is typically added to the carboxylic acid before the introduction of the amine.

Solvent Selection: The choice of solvent affects reactant solubility, reaction rates, and can influence side-product formation. numberanalytics.com Solvents like dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or ethyl acetate are common for amidation, but their environmental and safety profiles must be considered for large-scale production. researchgate.net

Temperature Control: Amide bond formation can be exothermic. Precise temperature control is necessary to prevent runaway reactions and the formation of degradation products. An optimal temperature profile, which may involve initial cooling followed by warming to room temperature or gentle heating, needs to be established. numberanalytics.comnih.gov

Impurity Profiling: Identifying potential side products is crucial. These could include unreacted starting materials, by-products from the activating agent, or products of side reactions such as the formation of an ester if an alcohol impurity is present.

Table 2: Key Parameters for Process Optimization

| Parameter | Objective | Considerations | Potential Impact |

| Reactant Ratio | Maximize conversion of limiting reagent | Cost of reagents, purification challenges | Affects yield and final product purity |

| Solvent | Ensure solubility, facilitate reaction | Boiling point, toxicity, environmental impact, cost | Influences reaction kinetics and work-up procedure |

| Temperature | Control reaction rate, minimize side reactions | Exothermicity, stability of reactants/products | Significant effect on yield and impurity profile |

| Reaction Time | Achieve maximum conversion | Throughput, potential for product degradation | Balances yield against process efficiency |

| Base | Neutralize acidic by-products | Strength, solubility, ease of removal | Prevents amine deactivation, can influence side reactions |

Purification

Developing an effective purification strategy is essential to achieve the high purity required for many applications. For an amide like 2-bromo-N-(2-methoxyphenyl)butanamide, which is likely a solid at room temperature, several techniques can be employed.

Aqueous Work-up: After the reaction is complete, a series of aqueous washes can remove water-soluble impurities. An acidic wash (e.g., dilute HCl) can remove excess amine and basic by-products, while a basic wash (e.g., sodium bicarbonate solution) can remove unreacted carboxylic acid and acidic by-products.

Crystallization: Recrystallization is one of the most effective and scalable methods for purifying solid organic compounds. researchgate.net The process involves dissolving the crude product in a minimum amount of a hot solvent or solvent mixture and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities in the solution. Screening for an appropriate solvent system is a critical step.

Chromatography: For very high purity requirements, column chromatography over silica (B1680970) gel or other stationary phases can be used. researchgate.net However, this method can be costly and generate significant solvent waste, making it less ideal for large-scale production unless absolutely necessary. researchgate.net

Table 3: Comparison of Potential Purification Methods

| Method | Principle | Advantages | Disadvantages | Hypothetical Purity |

| Aqueous Work-up | Partitioning between organic and aqueous phases | Removes ionic impurities, simple, inexpensive | Limited to removing water-soluble impurities | >90% |

| Recrystallization | Differential solubility at different temperatures | Highly effective for crystalline solids, scalable, cost-effective | Requires screening for suitable solvents, potential for product loss in mother liquor | >99% |

| Column Chromatography | Differential adsorption on a stationary phase | Can achieve very high purity, separates closely related compounds | High solvent consumption, can be slow and costly, potential for product loss on the column researchgate.net | >99.5% |

Scalability

Scaling a synthesis from the gram-scale in a laboratory to the kilogram- or ton-scale in a manufacturing plant presents significant challenges.

Heat and Mass Transfer: Reactions that are easily controlled in a small flask can become difficult to manage in a large reactor due to changes in the surface-area-to-volume ratio. Efficient stirring and external cooling/heating are essential to maintain uniform temperature and concentration, preventing the formation of hot spots and localized high concentrations of reagents.

Safety: The risks associated with hazardous reagents, such as corrosive thionyl chloride or flammable solvents, are magnified at a larger scale. A thorough safety assessment is required to manage these risks.

Process Mass Intensity (PMI): PMI is a metric used to evaluate the "greenness" of a process, defined as the total mass of materials used (solvents, reagents, process water) to produce a unit mass of product. nih.govrsc.org A key goal in scaling up is to reduce the PMI by minimizing solvent volumes, using catalytic reagents where possible, and recycling solvents. nih.gov

Equipment and Isolation: The choice of reactor material and the method of product isolation (e.g., filtration, centrifugation) must be appropriate for the scale of operation.

By carefully addressing these considerations in optimization, purification, and scalability, a synthetic route for 2-bromo-N-(2-methoxyphenyl)butanamide can be developed that is not only efficient in the laboratory but also viable for large-scale production.

Mechanistic Investigations of Reactions Involving 2 Bromo N 2 Methoxyphenyl Butanamide

Elucidation of Reaction Mechanisms in Synthesis and Derivatization Pathways

The synthesis and subsequent reactions of 2-bromo-N-(2-methoxyphenyl)butanamide are governed by the interplay of its functional groups: the amide linkage, the brominated stereocenter, and the methoxy-substituted aromatic ring. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and minimizing the formation of impurities.

The bromine atom at the alpha-position to the carbonyl group makes this carbon center electrophilic and susceptible to nucleophilic attack. The primary mechanism for the derivatization of 2-bromo-N-(2-methoxyphenyl)butanamide is nucleophilic substitution, where the bromide ion acts as a leaving group. This reaction can proceed through either an SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution) pathway, depending on the reaction conditions and the nature of the nucleophile.

The SN2 pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the alpha-carbon. This mechanism is favored by strong, sterically unhindered nucleophiles and polar aprotic solvents. For instance, the reaction with primary amines to form 2-amino-N-(2-methoxyphenyl)butanamide derivatives likely proceeds via an SN2 mechanism. irejournals.com

Conversely, the SN1 pathway involves the formation of a carbocation intermediate after the departure of the bromide leaving group. This pathway is favored by weak nucleophiles, polar protic solvents that can stabilize the carbocation, and structural features that enhance carbocation stability. The proximity of the phenyl ring and the carbonyl group can offer some stabilization to the carbocation through resonance, potentially allowing for an SN1 route under specific conditions. nih.gov

The choice between SN1 and SN2 pathways is a critical determinant of the product's stereochemistry and yield. Competition between these pathways can lead to a mixture of products.

Interactive Table 1: Nucleophilic Substitution Reactions at the Brominated Center

| Nucleophile | Reagent Example | Product Class | Predominant Pathway |

|---|---|---|---|

| Amine | Propylamine | 2-(Propylamino)-N-(2-methoxyphenyl)butanamide | SN2 |

| Azide | Sodium Azide (NaN₃) | 2-azido-N-(2-methoxyphenyl)butanamide | SN2 |

| Hydroxide | Sodium Hydroxide (NaOH) | 2-hydroxy-N-(2-methoxyphenyl)butanamide | SN2 / SN1 |

| Thiolate | Sodium thiomethoxide (NaSCH₃) | 2-(Methylthio)-N-(2-methoxyphenyl)butanamide | SN2 |

During the synthesis or derivatization of 2-bromo-N-(2-methoxyphenyl)butanamide, the formation of undesired byproducts can occur through competing reaction pathways, including rearrangement and elimination reactions.

Elimination Reactions: A common side reaction that competes with nucleophilic substitution is base-induced elimination of hydrogen bromide (HBr). This E2 (bimolecular elimination) reaction results in the formation of an α,β-unsaturated amide, specifically N-(2-methoxyphenyl)but-2-enamide. The use of bulky, non-nucleophilic bases can favor this pathway over substitution.

Rearrangement Reactions: While major skeletal rearrangements are less common for this specific structure under standard nucleophilic substitution conditions, intramolecular reactions can lead to byproducts. For example, under certain conditions, intramolecular cyclization could occur if a suitable nucleophilic group were present on the methoxyphenyl ring, although this is not typical for a simple methoxy (B1213986) group. More complex rearrangement pathways, such as the Beckmann rearrangement, are associated with the synthesis of amides from oximes and are not direct reactions of the final bromo-amide product but highlight the potential for complex byproduct formation in related synthetic steps. masterorganicchemistry.com

The primary byproducts to consider are typically the result of elimination, hydrolysis (discussed below), or reaction with solvent molecules if they are nucleophilic.

Interactive Table 2: Potential Byproducts from Side Reactions

| Reaction Type | Triggering Condition | Byproduct Name |

|---|---|---|

| Elimination (E2) | Strong, sterically hindered base | N-(2-methoxyphenyl)but-2-enamide |

| Hydrolysis | Presence of water (acidic or basic) | 2-Bromobutanoic acid and 2-Methoxyaniline |

Stability and Degradation Pathways of 2-bromo-N-(2-methoxyphenyl)butanamide under Various Conditions

The stability of 2-bromo-N-(2-methoxyphenyl)butanamide is influenced by environmental factors such as pH, solvent, light, and temperature. Degradation typically occurs at the two most reactive sites: the amide bond and the carbon-bromine bond.

The amide bond in the butanamide moiety is susceptible to cleavage through hydrolysis, a reaction that can be catalyzed by either acid or base. google.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate, which then collapses to yield 2-bromobutanoic acid and the protonated amine, 2-methoxyanilinium ion.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. This process also proceeds through a tetrahedral intermediate, which subsequently eliminates the 2-methoxyanilide anion (a poor leaving group that is protonated by the solvent) to form the carboxylate salt of 2-bromobutanoic acid. This reaction is generally irreversible and can be faster than acid-catalyzed hydrolysis. rsc.org

Solvolysis is a similar process where the solvent acts as the nucleophile. For example, if the compound is heated in methanol, methanolysis can occur, leading to the formation of methyl 2-bromobutanoate and 2-methoxyaniline.

Photochemical Stability: The presence of the carbon-bromine bond suggests a potential for photochemical instability. The C-Br bond is weaker than C-H or C-C bonds and can undergo homolytic cleavage upon exposure to ultraviolet (UV) radiation. This process generates a bromine radical and an organic radical, which can initiate a variety of radical chain reactions, leading to complex degradation product mixtures. nih.gov The aromatic ring also possesses a chromophore that can absorb UV light, potentially facilitating this degradation.

Interactive Table 3: Degradation Pathways and Products

| Condition | Degradation Pathway | Major Products |

|---|---|---|

| Aqueous Acid (H₃O⁺) | Acid-catalyzed hydrolysis | 2-Bromobutanoic acid, 2-Methoxyaniline |

| Aqueous Base (OH⁻) | Base-catalyzed hydrolysis | 2-Bromobutanoate salt, 2-Methoxyaniline |

| UV Radiation | Photolytic C-Br bond cleavage | Radical species, complex mixtures |

Systematic Derivatization and Analog Synthesis of 2 Bromo N 2 Methoxyphenyl Butanamide Scaffolds

Modification of the Bromine Atom: Diverse Substitution Reactions and Catalyst-Mediated Transformations

The bromine atom on the α-carbon of the butanamide moiety is a versatile functional group that can be readily transformed through various substitution and coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The bromine atom in 2-bromo-N-(2-methoxyphenyl)butanamide serves as an excellent electrophilic partner in these transformations.

Suzuki Coupling: This reaction involves the coupling of the bromo compound with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This allows for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups at the α-position of the butanamide. The general scheme involves an oxidative addition of the bromo compound to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orglibretexts.org The reaction conditions are generally mild and tolerant of various functional groups. nih.gov

Sonogashira Coupling: This method facilitates the formation of a carbon-carbon bond between the bromo-butanamide and a terminal alkyne. libretexts.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgjk-sci.com This reaction is highly valuable for synthesizing arylalkynes and conjugated enynes. libretexts.org Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. nih.gov

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, couples the bromo-butanamide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org The mechanism involves the oxidative addition of the bromo compound to the palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.govlibretexts.org This reaction offers a direct method for the vinylation of the α-carbon.

Table 1: Overview of Cross-Coupling Reactions for Modifying the Bromine Atom

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki Coupling | Organoboron (e.g., boronic acid) | Pd catalyst, Base | Aryl, heteroaryl, vinyl, or alkyl substituted butanamide |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted butanamide |

| Heck Reaction | Alkene | Pd catalyst, Base | Alkenyl-substituted butanamide |

The bromine atom can be displaced by a variety of nucleophiles in SN2 reactions, leading to the introduction of heteroatoms at the α-position. wikipedia.orgchemguide.co.uk In these reactions, an electron-rich species attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion. bits-pilani.ac.in The success of these reactions depends on the strength of the nucleophile and the reaction conditions.

Common nucleophiles that can be employed include:

Amines: Reaction with primary or secondary amines yields α-amino-N-(2-methoxyphenyl)butanamide derivatives.

Alcohols/Alkoxides: Treatment with alcohols or alkoxides results in the formation of α-alkoxy-N-(2-methoxyphenyl)butanamide analogs.

Thiols/Thiolates: The use of thiols or thiolates leads to the synthesis of α-thioether-N-(2-methoxyphenyl)butanamide compounds.

The reactivity of the substrate in these SN2 reactions can be influenced by steric hindrance around the reaction center. youtube.com

Functionalization of the Phenyl Ring and Methoxy (B1213986) Moiety

The N-(2-methoxyphenyl) group offers additional sites for chemical modification, allowing for the synthesis of a diverse library of analogs.

The phenyl ring of the 2-bromo-N-(2-methoxyphenyl)butanamide scaffold is susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The methoxy (-OCH3) and the butanamide (-NHC(O)CH(Br)CH2CH3) substituents direct incoming electrophiles to specific positions on the ring. The methoxy group is a strong activating group and an ortho-, para-director, while the amide group is a deactivating group and a meta-director. The interplay of these two groups will determine the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a halogen and a Lewis acid catalyst. lkouniv.ac.in

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group using an acyl halide/anhydride or alkyl halide with a Lewis acid catalyst. total-synthesis.com

The positions of substitution will be influenced by the combined directing effects of the existing substituents.

The methoxy group on the phenyl ring can be cleaved to unveil a hydroxyl group, which can serve as a handle for further functionalization. This ether cleavage is typically achieved using strong acids like HBr or HI, or with Lewis acids such as BBr3. masterorganicchemistry.comchemistrysteps.com The reaction proceeds through protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an SN2 fashion. masterorganicchemistry.comlibretexts.org The resulting phenol can then be used in a variety of reactions, such as esterification or etherification, to generate a new set of analogs.

Variations in the Butanamide Chain: Homologation, Chain Branching, and Heteroatom Incorporation

Modification of the butanamide chain provides another avenue for structural diversification.

Homologation: The butanamide chain can be extended through homologation reactions, which involve the insertion of one or more methylene (-CH2-) groups. nih.gov This can be achieved through various synthetic strategies, such as the Arndt-Eistert synthesis or related methodologies for chain extension of carboxylic acid derivatives. researchgate.net

Chain Branching: Introduction of branches in the butanamide chain can be accomplished by using appropriately substituted starting materials in the initial synthesis of the amide. For instance, using a branched-chain acyl halide instead of butanoyl chloride would lead to analogs with branched side chains. nih.gov

Heteroatom Incorporation: Heteroatoms such as oxygen, sulfur, or nitrogen can be incorporated into the butanamide chain. This can be achieved by starting with precursors that already contain the desired heteroatom, for example, using an amino acid derivative to introduce a nitrogen atom into the chain. nih.gov

Combinatorial and Library Synthesis Approaches for High-Throughput Generation of 2-bromo-N-(2-methoxyphenyl)butanamide Analogs

Combinatorial chemistry and library synthesis have emerged as powerful strategies in drug discovery and materials science for the rapid generation of large, structurally diverse collections of molecules. These approaches are particularly well-suited for the systematic derivatization of scaffolds like 2-bromo-N-(2-methoxyphenyl)butanamide to explore structure-activity relationships (SAR). High-throughput synthesis of analogs of this compound can be achieved by leveraging various parallel synthesis techniques and multi-component reactions.

A prevalent strategy for the combinatorial synthesis of amide-containing libraries is the use of multi-component reactions (MCRs), such as the Ugi reaction. wikipedia.orgorganic-chemistry.org The Ugi four-component condensation (U-4CC) is a one-pot reaction that combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. organic-chemistry.orgnih.gov This method is highly efficient for generating compound libraries due to its high atom economy and the vast number of commercially available starting materials.

For the generation of a library based on the 2-bromo-N-(2-methoxyphenyl)butanamide scaffold, a combinatorial approach would involve the systematic variation of the core components. The synthesis can be designed to introduce diversity at multiple points of the molecule. A plausible combinatorial strategy would involve the parallel acylation of a library of anilines with a variety of 2-bromoalkanoyl halides.

Library Design and Synthesis:

The core structure of 2-bromo-N-(2-methoxyphenyl)butanamide can be dissected into three key variable components for combinatorial diversification:

The Aniline Moiety: A diverse library of substituted anilines can be employed to explore the impact of aromatic substitution on the N-aryl ring.

The Acyl Moiety: Variation in the 2-bromoalkanoyl portion can be achieved by using different 2-bromoalkanoyl halides.

The Bromo Position: While the core structure specifies a 2-bromo substituent, a library could also explore other halogen substitutions or functional groups at this position.

Illustrative Combinatorial Synthesis Scheme:

A representative library of 2-bromo-N-(aryl)butanamide analogs can be synthesized in parallel using a multi-well plate format. For instance, a library of substituted anilines can be reacted with 2-bromobutanoyl chloride in an array synthesizer.

Step 1: Preparation of Building Blocks

A selection of commercially available substituted anilines (e.g., varying in electronic and steric properties) would be prepared as stock solutions.

2-Bromobutanoyl chloride would be prepared or obtained commercially and dissolved in a suitable aprotic solvent.

Step 2: Parallel Amidation

The aniline solutions would be dispensed into the wells of a 96-well reaction block.

An equivalent of a non-nucleophilic base (e.g., diisopropylethylamine) would be added to each well.

The solution of 2-bromobutanoyl chloride would then be added to each well to initiate the amidation reaction.

Step 3: High-Throughput Purification

Upon completion of the reactions, the crude products can be purified in parallel using techniques such as automated flash chromatography or solid-phase extraction (SPE).

Table 1: Representative Building Blocks for a Combinatorial Library of 2-bromo-N-(aryl)butanamide Analogs

| Aniline (Varying R1) | 2-Bromoalkanoyl Halide (Varying R2) |

| 2-Methoxyaniline | 2-Bromopropanoyl chloride |

| 3-Methoxyaniline | 2-Bromobutanoyl chloride |

| 4-Methoxyaniline | 2-Bromopentanoyl chloride |

| 2-Chloroaniline | 2-Bromohexanoyl chloride |

| 3-Fluoroaniline | 2-Bromo-3-methylbutanoyl chloride |

| 4-Methylaniline | 2-Bromophenylacetyl chloride |

| 2,4-Dimethoxyaniline | |

| 3,5-Dichloroaniline |

Table 2: Hypothetical Library of 2-bromo-N-(2-methoxyphenyl)butanamide Analogs

This interactive table showcases a subset of a potential combinatorial library, illustrating the systematic variation of substituents on the N-aryl ring.

| Compound ID | R1 | R2 | R3 | R4 |

| A1 | OCH3 | H | H | H |

| A2 | H | OCH3 | H | H |

| A3 | H | H | OCH3 | H |

| A4 | Cl | H | H | H |

| A5 | H | F | H | H |

| A6 | H | H | CH3 | H |

| A7 | OCH3 | H | OCH3 | H |

| A8 | H | Cl | H | Cl |

R represents substituents on the N-phenyl ring.

Research Findings from High-Throughput Experimentation:

High-throughput experimentation (HTE) can be employed to rapidly optimize reaction conditions for the synthesis of N-aryl amides. researcher.life For instance, HTE could be used to screen various catalysts, solvents, and bases to find the most efficient conditions for the amidation of a diverse set of aryl amines with aryl acids. researcher.life This approach minimizes the time and resources required for methods development and can lead to the discovery of novel and more sustainable catalytic systems. researcher.life

The generation of such libraries of 2-bromo-N-(2-methoxyphenyl)butanamide analogs allows for high-throughput screening to identify compounds with desired biological or material properties. The structural diversity encoded in the library is crucial for developing a comprehensive understanding of the structure-activity relationships within this class of compounds.

Advanced Structural Elucidation and Conformational Analysis of 2 Bromo N 2 Methoxyphenyl Butanamide and Its Derivatives

High-Resolution Spectroscopic Characterization Techniques (e.g., 2D NMR, HRMS, Vibrational Circular Dichroism)

The definitive structural confirmation of 2-bromo-N-(2-methoxyphenyl)butanamide would begin with a suite of high-resolution spectroscopic techniques.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR): Beyond standard one-dimensional ¹H and ¹³C NMR, 2D NMR experiments are essential for unambiguously assigning all proton and carbon signals, especially in complex regions of the spectrum.

COSY (Correlation Spectroscopy): Would be used to establish proton-proton (¹H-¹H) coupling networks within the butanamide chain and the methoxyphenyl ring, confirming the connectivity of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, providing definitive ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the butanamide fragment to the N-(2-methoxyphenyl) group across the amide bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the preferred conformation of the molecule in solution.

High-Resolution Mass Spectrometry (HRMS): HRMS analysis, typically using electrospray ionization (ESI), would be employed to determine the exact mass of the molecule with high precision. This allows for the unambiguous confirmation of its elemental formula (C₁₁H₁₄BrNO₂). The measured mass would be compared to the calculated theoretical mass, and the resulting isotopic pattern would be characteristic of a molecule containing one bromine atom.

Vibrational Circular Dichroism (VCD): For a chiral molecule like 2-bromo-N-(2-methoxyphenyl)butanamide, VCD spectroscopy would provide information on its absolute configuration. This technique measures the differential absorption of left and right circularly polarized infrared light by the enantiomers. By comparing the experimental VCD spectrum to spectra predicted by quantum chemical calculations for the (R) and (S) enantiomers, the absolute stereochemistry could be determined.

A hypothetical data table for the characterization of 2-bromo-N-(2-methoxyphenyl)butanamide is presented below.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the 2-methoxyphenyl group, the methoxy (B1213986) protons (-OCH₃), the amide proton (-NH-), and the protons of the 2-bromobutanamide (B1267324) fragment. |

| ¹³C NMR | Resonances for all 11 carbon atoms, including the aromatic carbons, the methoxy carbon, the carbonyl carbon of the amide, and the aliphatic carbons of the butanamide chain. |

| HRMS (ESI-TOF) | A measured m/z value for the protonated molecule [M+H]⁺ that matches the calculated exact mass for C₁₁H₁₅BrNO₂⁺, along with the characteristic isotopic pattern for a monobrominated compound. |

Single Crystal X-ray Diffraction Analysis for Definitive Solid-State Structure Determination

Single crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. guidechem.comsigmaaldrich.com If suitable single crystals of 2-bromo-N-(2-methoxyphenyl)butanamide could be grown, this technique would provide a wealth of structural information.

The analysis would yield precise bond lengths, bond angles, and torsion angles for the entire molecule. This data would definitively confirm the connectivity of the atoms and reveal the molecule's conformation in the crystal lattice. Furthermore, the analysis would elucidate intermolecular interactions, such as hydrogen bonding (e.g., between the amide N-H and the carbonyl oxygen of a neighboring molecule) and other non-covalent interactions that dictate the crystal packing. nih.gov

A summary of the crystallographic data that would be obtained is shown in the table below.

| Parameter | Information Provided |

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Atomic Coordinates | The precise x, y, and z coordinates of each non-hydrogen atom in the unit cell. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

| Intermolecular Interactions | Details of hydrogen bonds, van der Waals forces, and other interactions in the crystal packing. |

Chiral Resolution and Stereoisomeric Characterization of Enantiomers (if applicable)

The presence of a stereocenter at the second carbon of the butanamide chain (the carbon atom bonded to the bromine) makes 2-bromo-N-(2-methoxyphenyl)butanamide a chiral molecule, existing as a pair of enantiomers: (R)-2-bromo-N-(2-methoxyphenyl)butanamide and (S)-2-bromo-N-(2-methoxyphenyl)butanamide.

Chiral Resolution: A standard synthesis would typically produce a racemic mixture (a 1:1 mixture of both enantiomers). To study the individual enantiomers, this mixture would need to be separated through a process called chiral resolution. This is commonly achieved using chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase that interacts differently with each enantiomer, causing them to separate.

Stereoisomeric Characterization: Once separated, the purity of each enantiomer would be assessed, typically by chiral High-Performance Liquid Chromatography (HPLC). The absolute configuration of each enantiomer would then be determined, often by comparing experimental data from techniques like Vibrational Circular Dichroism (VCD) or X-ray crystallography of a single enantiomer with theoretical calculations.

Conformational Dynamics and Energy Landscape Studies in Solution and Solid States

Solution State Analysis: In solution, the molecule is in constant motion, and there is an equilibrium between different conformers.

NMR Spectroscopy: Techniques like NOESY can provide information about through-space distances between protons, which helps to identify the predominant solution-state conformation.

Computational Modeling: Molecular mechanics and quantum chemical calculations would be used to map the potential energy surface of the molecule as a function of its key torsion angles. This would identify the low-energy, stable conformers and the energy barriers for converting between them.

Solid State Analysis: In the solid state, the molecule is typically locked into a single conformation, which is determined by both intramolecular forces and intermolecular packing forces in the crystal lattice.

X-ray Diffraction: As mentioned previously, single crystal X-ray diffraction provides a precise snapshot of the solid-state conformation. nih.gov

Comparison: A key aspect of the analysis would be to compare the preferred conformation in the solid state (from X-ray data) with the dominant conformation in solution (from NMR and computational studies) to understand the influence of the crystalline environment on the molecular structure.

Computational Chemistry and Theoretical Modeling of 2 Bromo N 2 Methoxyphenyl Butanamide

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations are pivotal in elucidating the fundamental electronic properties and reactivity of molecules. For 2-bromo-N-(2-methoxyphenyl)butanamide, methods like Density Functional Theory (DFT) are employed to model its electronic structure. These calculations provide insights into the molecule's behavior in chemical reactions and its spectroscopic characteristics.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Distribution Studies

Frontier molecular orbital analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and kinetic stability. researchgate.netnih.govripublication.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. ripublication.com For molecules with similar structures, it has been observed that the HOMO is often localized on the more electron-rich portions of the molecule, acting as the electron donor, while the LUMO is situated on the electron-deficient parts, serving as the electron acceptor. researchgate.netnih.gov

Charge distribution studies, through methods like Mulliken population analysis, reveal the partial charges on each atom within the molecule. This information helps in understanding the molecule's polarity and identifying sites susceptible to nucleophilic or electrophilic attack. For instance, in related aromatic amide compounds, the oxygen and nitrogen atoms of the amide group typically exhibit negative charges, while the carbonyl carbon displays a positive charge.

Interactive Data Table: Hypothetical Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This data is hypothetical and serves as an illustrative example of what would be obtained from quantum chemical calculations.

Reaction Pathway Modeling and Transition State Analysis of Key Chemical Transformations

Computational modeling can be used to investigate the mechanisms of chemical reactions involving 2-bromo-N-(2-methoxyphenyl)butanamide. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be identified. Transition state analysis allows for the calculation of activation energies, providing a quantitative measure of the reaction's feasibility. For example, in the study of elimination reactions of similar bromoalkanes, computational methods have been used to determine the activation energy and elucidate the reaction mechanism.

Molecular Dynamics Simulations for Elucidating Solution Behavior and Conformational Ensembles

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, accounting for its interactions with a solvent. These simulations can reveal the preferred conformations of 2-bromo-N-(2-methoxyphenyl)butanamide in solution and the dynamic interplay between different conformational states. Understanding the conformational ensemble is critical as the molecule's shape can significantly influence its physical and biological properties.

Prediction of Chemical Shift Anisotropies and Coupling Constants for NMR Spectroscopy

Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, are powerful tools for predicting NMR spectroscopic parameters. jchr.org These predictions can aid in the interpretation of experimental NMR spectra and the structural elucidation of the molecule. The accuracy of these predictions is often enhanced when calculations are performed on geometries optimized at a high level of theory. While direct computational data for 2-bromo-N-(2-methoxyphenyl)butanamide is not available, studies on similar organic molecules have shown good correlation between theoretical and experimental 1H and 13C NMR chemical shifts. jchr.org

Interactive Data Table: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C=O | 170.5 | 170.1 |

| C-Br | 55.2 | 54.8 |

| Aromatic C1 | 150.1 | 149.8 |

| Aromatic C2 | 112.8 | 112.5 |

Note: This data is hypothetical and for illustrative purposes.

Ligand-Protein Docking and Molecular Interaction Studies (if relevant to biological targets)

Should 2-bromo-N-(2-methoxyphenyl)butanamide be investigated for potential biological activity, molecular docking simulations would be a valuable tool. physchemres.org These simulations predict the preferred binding orientation of the molecule (the ligand) within the active site of a target protein. The results are often scored to estimate the binding affinity. Such studies can identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex, providing a rationale for the molecule's potential biological effects. Molecular docking has been successfully applied to various structurally related compounds to evaluate their potential as inhibitors of specific enzymes or receptors. jchr.orgphyschemres.org

Exploration of Potential Bioactivity Profiles and Structure Activity Relationships Sar for 2 Bromo N 2 Methoxyphenyl Butanamide and Analogs

Investigation of Enzyme Modulatory Effects and Mechanisms

The core structure of 2-bromo-N-(2-methoxyphenyl)butanamide, featuring an N-aryl amide linkage, is a common motif in various enzyme inhibitors. Investigations into analogous compounds suggest that it could potentially exhibit modulatory effects on several key enzymes.

Studies on related N-aryl derivatives have revealed inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are significant targets in the management of Alzheimer's disease. mdpi.comnih.gov For instance, a Quantitative Structure-Activity Relationship (QSAR) study on a series of 88 N-aryl derivatives demonstrated varied inhibitory potential against these enzymes. mdpi.comnih.gov

Furthermore, analogs incorporating a 2-methoxyphenylamino group have been identified as inhibitors of casein kinase 2, alpha (CSNK2A), an enzyme implicated in various cancers and viral infections. Specifically, 2,6-disubstituted pyrazines bearing a 2-methoxyaniline moiety have shown potent in-cell target engagement for CSNK2A.

Another area of potential enzyme inhibition is related to mycobacterial RNA polymerase (RNAP). Nα-aroyl-N-aryl-phenylalanine amides have demonstrated inhibitory activity against this essential bacterial enzyme, suggesting a potential avenue for antimycobacterial agents.

The table below summarizes the observed enzyme inhibitory activities of compounds analogous to 2-bromo-N-(2-methoxyphenyl)butanamide.

| Enzyme Target | Analog Class | Observed Activity | Potential Implication |

| Acetylcholinesterase (AChE) | N-aryl derivatives | Inhibition | Alzheimer's Disease |

| Butyrylcholinesterase (BChE) | N-aryl derivatives | Inhibition | Alzheimer's Disease |

| Casein Kinase 2, alpha (CSNK2A) | 2,6-disubstituted pyrazines with 2-methoxyaniline | Inhibition | Anticancer, Antiviral |

| Mycobacterial RNA Polymerase (RNAP) | Nα-aroyl-N-aryl-phenylalanine amides | Inhibition | Antimycobacterial |

Currently, there is no specific information available in the reviewed literature regarding mechanism-based enzyme inactivation or the reversibility of inhibition by 2-bromo-N-(2-methoxyphenyl)butanamide or its close analogs. Such studies would be crucial to determine the nature of the enzyme-inhibitor interaction, whether it involves covalent modification of the enzyme (irreversible) or competitive/non-competitive binding (reversible).

Receptor Interaction Studies and Ligand Binding Affinity Assessments

The N-aryl amide scaffold is also present in molecules that interact with various receptors. Pharmacological investigations of N-lupinyl-2-methoxybenzamides, which share the 2-methoxyphenyl amide moiety, have revealed interactions with several receptor types. These compounds showed the ability to displace specific radioligands from dopamine D2, muscarinic M1, and sigma receptors, albeit with varying affinities. While they were found to be weak inhibitors of [125I]-iodosulpride binding to D2 receptors (IC50 > 5 µM), some analogs demonstrated micromolar affinity for M1 and sigma receptors. nih.gov

The following table outlines the receptor binding profiles for these analogous compounds.

| Receptor Target | Analog Class | Binding Affinity (IC50) |

| Dopamine D2 | N-lupinyl-2-methoxybenzamides | > 5 µM |

| Muscarinic M1 | N-lupinyl-2-methoxybenzamides | Micromolar range |

| Sigma | N-lupinyl-2-methoxybenzamides | As low as 0.3 µM for some analogs nih.gov |

Broader Pharmacological Screenings and Hit Identification in Diverse Biological Systems

Broader pharmacological screenings of related compounds have identified a range of other potential biological activities. For instance, N-(4-methoxyphenyl)pentanamide, a simplified derivative of albendazole, has demonstrated anthelmintic properties against the nematode Toxocara canis. nih.gov This suggests that compounds with the N-(methoxyphenyl)amide structure could have potential as anti-parasitic agents.

Additionally, the aforementioned N-lupinyl-2-methoxybenzamides were screened for other pharmacological effects and were found to possess anticonvulsant activity in mice against electroshock-induced seizures. nih.gov One of the lead compounds from this series also exhibited antiarrhythmic activity superior to that of quinidine and lidocaine in preclinical tests. nih.gov

These findings highlight the diverse potential pharmacological profiles that molecules structurally related to 2-bromo-N-(2-methoxyphenyl)butanamide may possess.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Optimized Bioactivity Predictions

QSAR studies on N-aryl derivatives have been instrumental in identifying the key molecular descriptors that influence their bioactivity. mdpi.comnih.gov In a study of N-aryl derivatives as cholinesterase inhibitors, descriptors such as the logarithm of the partition coefficient (AlogP98), the Wiener index (a topological descriptor), Kappa-1-AM (a molecular shape descriptor), dipole moment magnitude, and the CHI-1 connectivity index were found to be important for describing the inhibitory activity. mdpi.comnih.gov

Such models can be valuable in predicting the potential bioactivity of 2-bromo-N-(2-methoxyphenyl)butanamide and in guiding the synthesis of more potent analogs. For example, the presence of an aromatic ring and a basic nitrogen atom has been identified as crucial for good antiviral activity in some QSAR models of arylamines targeting the SARS-CoV-2 PLpro enzyme.

In Vitro Cellular Assays for Biological Response Profiling and Phenotypic Screening

In vitro cellular assays on analogs provide insights into their potential effects on cellular systems. For example, N-(4-methoxyphenyl)pentanamide was shown to affect the viability of Toxocara canis larvae in a time- and concentration-dependent manner, while exhibiting lower cytotoxicity to human and animal cell lines compared to albendazole. nih.gov

Furthermore, indazol-pyrimidine hybrids, which can incorporate a methoxyphenyl aniline moiety, have been evaluated for their cytotoxic activity against various human cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and Caco-2 (colorectal cancer). Some of these compounds displayed potent cytotoxic effects, with IC50 values in the low micromolar range, indicating potential as anticancer agents.

Advanced Analytical Methodologies for the Detection and Quantification of 2 Bromo N 2 Methoxyphenyl Butanamide in Complex Matrices

Development of High-Performance Liquid Chromatography (HPLC) Methods with Specialized Detection Systems (e.g., Mass Spectrometry, Diode Array)

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile or thermally sensitive compounds like 2-bromo-N-(2-methoxyphenyl)butanamide. Its versatility is significantly enhanced when coupled with specialized detection systems such as Mass Spectrometry (MS) and Diode Array Detectors (DAD).

For the analysis of N-alkoxyphenyl amides, reverse-phase HPLC is typically the method of choice. A C18 stationary phase is commonly employed due to its ability to effectively retain moderately polar to nonpolar analytes. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, frequently with an acidic modifier like formic acid. The addition of formic acid serves to improve peak shape and facilitate protonation of the analyte, which is crucial for sensitive detection by positive ion electrospray mass spectrometry (ESI-MS). sielc.comnih.gov

HPLC-Mass Spectrometry (HPLC-MS): This combination provides exceptional sensitivity and selectivity, making it ideal for detecting trace amounts of the compound in complex matrices. The mass spectrometer can identify the compound based on its specific mass-to-charge ratio (m/z) and its fragmentation patterns (in MS/MS mode). The bromine atom in 2-bromo-N-(2-methoxyphenyl)butanamide results in a characteristic isotopic pattern (due to the presence of 79Br and 81Br isotopes in nearly equal abundance), which provides a definitive confirmation of the compound's presence.

HPLC with Diode Array Detection (HPLC-DAD): The aromatic methoxyphenyl ring in the molecule allows for strong absorption of ultraviolet (UV) light, making DAD a robust method for quantification. researchgate.net A DAD detector measures absorbance across a range of wavelengths simultaneously, which can be used to determine the optimal wavelength for maximum sensitivity and to assess peak purity by comparing spectra across a single chromatographic peak. For related aromatic bromo compounds, detection wavelengths are often set around 220 nm. sielc.com

Below is a table of plausible starting parameters for an HPLC-MS/MS method.

| Parameter | Condition |

|---|---|

| HPLC Column | C18 (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Detection | Multiple Reaction Monitoring (MRM) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, direct analysis of molecules like 2-bromo-N-(2-methoxyphenyl)butanamide can be challenging due to the polarity of the amide group, which can lead to poor peak shape and thermal degradation in the hot GC injection port. jfda-online.com

To overcome these limitations, chemical derivatization is often employed. jfda-online.comsigmaaldrich.com This process converts the polar amide into a more volatile and thermally stable derivative. Common derivatization strategies for compounds containing active hydrogens (like the N-H in the amide) include silylation or acylation. sigmaaldrich.comresearchgate.net For instance, reacting the compound with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would replace the amide hydrogen with a trimethylsilyl (B98337) (TMS) group, increasing its volatility.

Once derivatized, the compound can be readily analyzed by GC-MS. A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5ms or Rtx-5MS), is typically used for separation. plos.org The mass spectrometer, usually operating in electron ionization (EI) mode, provides a fragmentation pattern that serves as a chemical fingerprint for identification. The presence of bromine would produce a distinct isotopic signature in the molecular ion and key fragment ions, aiding in structural confirmation. researchgate.net

The following table outlines typical parameters for a GC-MS analysis following derivatization.

| Parameter | Condition |

|---|---|

| Derivatization Agent | BSTFA with 1% TMCS |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Rtx-5MS) |

| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) |

| Inlet Temperature | 280 °C |

| Oven Program | Initial 100 °C, ramp to 300 °C at 15 °C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Detection Mode | Scan or Selected Ion Monitoring (SIM) |

Application of Capillary Electrophoresis and Supercritical Fluid Chromatography for Separation and Quantification

Capillary Electrophoresis (CE) and Supercritical Fluid Chromatography (SFC) are advanced separation techniques that offer alternative and often complementary capabilities to HPLC and GC, particularly for pharmaceutical analysis. nih.govnih.gov

Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio in an electric field. nih.gov For a neutral or moderately polar compound like 2-bromo-N-(2-methoxyphenyl)butanamide, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be highly suitable. In MEKC, a surfactant is added to the buffer above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase, allowing for the separation of neutral analytes. researchgate.net

A significant advantage of CE is its exceptional efficiency in chiral separations. springernature.com Since the 2-bromo-N-(2-methoxyphenyl)butanamide molecule contains a chiral center at the second carbon of the butanamide chain, it exists as a pair of enantiomers. CE can resolve these enantiomers by adding a chiral selector, such as a cyclodextrin, to the running buffer. springernature.com

Supercritical Fluid Chromatography (SFC): SFC has re-emerged as a powerful technique for pharmaceutical analysis, valued for its high speed, efficiency, and reduced environmental impact ("green chemistry"). ceon.rs It uses a supercritical fluid, most commonly carbon dioxide, as the main mobile phase. chromatographyonline.com SFC is particularly dominant in the field of chiral separations. americanpharmaceuticalreview.com The enantiomers of 2-bromo-N-(2-methoxyphenyl)butanamide could be efficiently separated on a preparative or analytical scale using a column packed with a chiral stationary phase (CSP), such as one based on immobilized polysaccharides. SFC offers faster separations and equilibration times compared to chiral HPLC. chromatographyonline.com Furthermore, modern SFC instruments can be easily coupled with mass spectrometers (SFC-MS), providing sensitive and selective quantification. nih.gov

A summary of potential conditions for CE and SFC is provided below.

| Technique | Parameter | Condition |

|---|---|---|

| Capillary Electrophoresis (Chiral) | Capillary | Fused Silica (B1680970) (e.g., 50 µm ID, 50 cm length) |

| Background Electrolyte | 25 mM Phosphate buffer, pH 7.0 | |

| Chiral Selector | 15 mM Hydroxypropyl-β-cyclodextrin | |

| Voltage | 25 kV | |

| Supercritical Fluid Chromatography (Chiral) | Column | Immobilized Polysaccharide CSP (e.g., Chiralpak IA) |

| Mobile Phase | Supercritical CO2 / Methanol (e.g., 80:20 v/v) | |

| Back Pressure | 150 bar | |

| Temperature | 35 °C |

Development of Immunochemical and Biosensor-Based Detection Strategies

Beyond traditional chromatography, highly specific detection strategies can be developed using immunochemical and biosensor-based approaches. These methods are often geared towards rapid screening and high-throughput analysis.

Immunochemical Methods: Immunoassays utilize the highly specific binding interaction between an antibody and an antigen. Since 2-bromo-N-(2-methoxyphenyl)butanamide is a small molecule (a hapten), it is not immunogenic on its own. researchgate.net To develop an immunoassay, the hapten must first be chemically conjugated to a larger carrier protein (e.g., bovine serum albumin). This conjugate is then used to immunize an animal to produce polyclonal or monoclonal antibodies that specifically recognize the target molecule.

Once specific antibodies are obtained, a competitive immunoassay format, such as an enzyme-linked immunosorbent assay (ELISA), can be developed. researchgate.net In this format, the sample containing the target compound competes with a labeled version of the compound for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the compound in the sample. Such assays can be highly sensitive and are well-suited for screening large numbers of samples. drugtargetreview.comacs.org

Biosensor-Based Strategies: Biosensors integrate a biological recognition element with a physical transducer to generate a measurable signal upon interaction with the target analyte. nih.gov For the detection of 2-bromo-N-(2-methoxyphenyl)butanamide, a potential strategy could involve the use of an enzyme that acts on the molecule. For example, a dehalogenase enzyme could be used as the biological recognition element. nih.gov These enzymes catalyze the removal of halogen atoms from organic compounds. nih.gov

In a hypothetical biosensor, a specific dehalogenase could be immobilized onto the surface of a transducer, such as a pH electrode or an ion-selective electrode. google.com When the sample containing 2-bromo-N-(2-methoxyphenyl)butanamide is introduced, the enzyme would cleave the carbon-bromine bond, releasing a bromide ion (Br⁻) and a proton (H⁺). The transducer would then detect the resulting change in bromide concentration or pH, generating a signal proportional to the concentration of the target compound. While the development of such a biosensor would be complex, it could offer the potential for real-time, portable, and highly specific analysis.

Biotransformation and Metabolic Fate of 2 Bromo N 2 Methoxyphenyl Butanamide if Applicable for Biological Context

In Vitro Metabolic Stability and Metabolite Identification Studies Using Hepatic Microsomes and Other Biological Systems

Elucidation of Oxidative (e.g., Hydroxylation) and Reductive Biotransformation Pathways

No studies were found that investigated the oxidative or reductive biotransformation of 2-bromo-N-(2-methoxyphenyl)butanamide.

Investigation of Glucuronidation, Sulfation, and Other Conjugation Reactions

There is no available data on the conjugation reactions, such as glucuronidation or sulfation, for this compound.

Enzymatic Dehalogenation and Amide Hydrolysis Mechanisms Catalyzed by Biotransformation Enzymes

No research has been published detailing the enzymatic dehalogenation or amide hydrolysis of 2-bromo-N-(2-methoxyphenyl)butanamide.

Role of Specific Cytochrome P450 Isoforms and Other Metabolic Enzymes in the Biotransformation of 2-bromo-N-(2-methoxyphenyl)butanamide

The specific cytochrome P450 isoforms or other metabolic enzymes responsible for the biotransformation of this compound have not been identified in any published studies.

Comprehensive Search Reveals No Publicly Available Data on the Environmental and Toxicological Profile of 2-bromo-N-(2-methoxyphenyl)butanamide

A thorough and systematic search of scientific literature and toxicological databases has revealed a significant data gap concerning the environmental and toxicological properties of the chemical compound 2-bromo-N-(2-methoxyphenyl)butanamide. Despite extensive queries, no specific studies detailing its effects on living organisms or its fate in the environment were identified.

This absence of information prevents a scientifically accurate assessment based on the requested outline, which includes in vitro cytotoxicity, genotoxicity, biodegradability, and ecotoxicological impacts. The scientific community relies on published, peer-reviewed research to evaluate the safety and environmental impact of chemical substances. For 2-bromo-N-(2-methoxyphenyl)butanamide, such data does not appear to be available in the public domain.

Therefore, it is not possible to provide a detailed and evidence-based article covering the following sections as requested:

Environmental and Toxicological Aspects of 2 Bromo N 2 Methoxyphenyl Butanamide General Safety Perspective

Ecotoxicological Implications on Aquatic and Terrestrial Organisms (e.g., Algae, Daphnia, Fish)

Without primary research data, any attempt to generate content for these sections would be speculative and would not meet the required standards of accuracy and evidence-based reporting. The creation of data tables and detailed research findings is contingent on the existence of underlying experimental results, which are currently unavailable for this specific compound.

Future Research Directions and Uncharted Territories for 2 Bromo N 2 Methoxyphenyl Butanamide

Development of Novel and Sustainable Synthetic Routes with Reduced Environmental Footprint

The synthesis of amides is a cornerstone of the pharmaceutical and chemical industries; however, traditional methods often rely on stoichiometric coupling reagents that generate significant waste. Future research into the synthesis of 2-bromo-N-(2-methoxyphenyl)butanamide should prioritize the development of greener and more sustainable methodologies.

One promising avenue is the exploration of biocatalytic amide bond formation . The use of enzymes, such as lipase (B570770) B from Candida antarctica, in green solvents like cyclopentyl methyl ether, presents a sustainable alternative to conventional chemical methods. nih.gov These enzymatic strategies offer high conversion rates and yields without the need for extensive purification, thereby reducing solvent usage and waste generation. nih.gov Investigating the applicability of such enzymatic systems for the synthesis of 2-bromo-N-(2-methoxyphenyl)butanamide could lead to a more environmentally benign production process.

Furthermore, silica-catalyzed amide bond formation offers a metal-free and sustainable approach. nih.gov Research into optimizing silica-based catalysts for the specific substrates required for 2-bromo-N-(2-methoxyphenyl)butanamide synthesis could provide a cost-effective and environmentally friendly alternative to traditional methods. nih.gov

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Screening for suitable enzymes, optimization of reaction parameters. |

| Brønsted Acidic Ionic Liquids | Catalyst and solvent in one, reusability, broad substrate scope. | Adaptation to the specific substrates, catalyst lifecycle assessment. |

| Silica (B1680970) Catalysis | Metal-free, cost-effective, environmentally benign. | Catalyst development and optimization, investigation of reaction mechanism. |

Exploration of Previously Unidentified Bioactivities or Novel Material Science Applications

The structural motifs present in 2-bromo-N-(2-methoxyphenyl)butanamide, namely the bromoalkanamide and the N-(methoxyphenyl)amide moieties, suggest a range of potential, yet unexplored, biological activities and material science applications.